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molecular formula C5H9NO2 B120453 1-Aminocyclobutanecarboxylic acid CAS No. 22264-50-2

1-Aminocyclobutanecarboxylic acid

Cat. No. B120453
M. Wt: 115.13 g/mol
InChI Key: FVTVMQPGKVHSEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09346790B2

Procedure details

The title compound (998 mg) was made in a similar fashion to the preparation of Intermediate 68 replacing 1-aminocyclobutanecarboxylic acid WITH 1-aminocyclopropanecarboxylic acid (550 mg).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
550 mg
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([O:5][C:6]([NH:8][C:9]1([C:13]([OH:15])=[O:14])[CH2:12][CH2:11]C1)=[O:7])([CH3:4])[CH3:3].NC1(C(O)=O)CCC1.NC1(C(O)=O)CC1>>[CH3:4][C:2]([O:5][C:6]([NH:8][C:9]1([C:13]([OH:15])=[O:14])[CH2:12][CH2:11]1)=[O:7])([CH3:1])[CH3:3]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)(C)OC(=O)NC1(CCC1)C(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1(CCC1)C(=O)O
Name
Quantity
550 mg
Type
reactant
Smiles
NC1(CC1)C(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC(C)(C)OC(=O)NC1(CC1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 998 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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